N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide
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Description
N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, bms-986176/lx-9211, has been identified as a potent inhibitor of the adapter protein-2 associated kinase 1 (aak1) . AAK1 is a key player in neuropathic pain, making it a viable target for therapeutic interventions .
Mode of Action
If we consider the action of the similar compound bms-986176/lx-9211, it acts by inhibiting the aak1 enzyme . This inhibition could potentially alter the normal functioning of the enzyme, leading to therapeutic effects .
Biochemical Pathways
The inhibition of aak1 by similar compounds suggests that it may impact pathways related to neuropathic pain .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, determining how the body affects a specific substance after administration . It would be essential to study these properties to understand the bioavailability and overall effect of the compound.
Result of Action
The inhibition of aak1 by similar compounds suggests potential therapeutic effects in conditions such as neuropathic pain .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact a compound’s action .
Properties
IUPAC Name |
1-acetyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(24)23-9-6-16(7-10-23)19(25)22-12-15-4-5-18(21-11-15)17-3-2-8-20-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYKNGDAFCGXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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